4-Azidobutyric acid

概要

説明

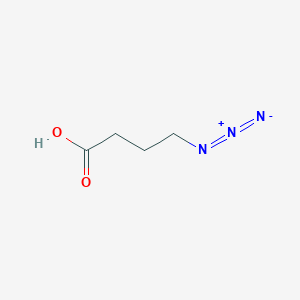

4-Azidobutyric acid is an organic compound with the molecular formula C4H7N3O2. It features both an azide group (-N3) and a carboxylic acid group (-COOH). This compound is known for its reactivity and is used in various chemical synthesis processes, particularly in the field of click chemistry .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-azidobutyric acid typically involves the following steps:

Starting Material: The process begins with butyronitrile (CH3(CH2)2CN).

Hydrolysis: Butyronitrile is hydrolyzed to butyric acid (CH3(CH2)2COOH) using a strong acid like sulfuric acid (H2SO4).

Formation of Azide: The butyric acid is then converted to this compound through a series of reactions involving sodium azide (NaN3) and other reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure safety and yield. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions: 4-Azidobutyric acid undergoes various chemical reactions, including:

Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often with alkynes to form triazoles in click chemistry.

Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The carboxylic acid group can be oxidized to form other functional groups, such as esters or amides.

Common Reagents and Conditions:

Sodium Azide (NaN3): Used for introducing the azide group.

Lithium Aluminum Hydride (LiAlH4): Used for reducing the azide group to an amine.

Sulfuric Acid (H2SO4): Used in the hydrolysis step.

Major Products:

Triazoles: Formed through click chemistry reactions.

科学的研究の応用

Bioconjugation and Labeling

One of the primary applications of 4-azidobutyric acid is in the field of bioconjugation. It serves as an activated ester reagent for azido-labeling amino-containing biomolecules, such as proteins, peptides, and nucleic acids. This labeling is crucial for studying biomolecular interactions and dynamics in biological systems.

Key Features:

- Reactivity: The azide group can react with alkyne-containing compounds via click chemistry, allowing for specific labeling and tracking of biomolecules.

- Stability: this compound exhibits high stability under physiological conditions, making it suitable for in vivo studies.

Applications in Drug Delivery Systems

This compound has been investigated for its potential in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the targeting and efficacy of drugs. For instance, studies have shown that conjugating anticancer drugs to azide-modified carriers can improve their selective uptake by cancer cells.

Case Study: Targeted Drug Delivery

A study demonstrated that this compound-conjugated nanoparticles significantly increased the accumulation of paclitaxel in ovarian cancer cells compared to non-modified nanoparticles. This targeted approach reduced systemic toxicity while enhancing therapeutic efficacy .

Role in Molecular Imaging

The azide functionality of this compound is also employed in molecular imaging techniques. By labeling biomolecules with fluorescent dyes or radionuclides via click chemistry, researchers can visualize cellular processes in real-time.

Data Table: Comparison of Imaging Techniques Using this compound

| Technique | Application | Advantages |

|---|---|---|

| Fluorescent Imaging | Tracking protein interactions | High sensitivity and resolution |

| PET Imaging | Visualizing metabolic processes | Non-invasive with quantitative capabilities |

| MRI | Imaging tissue structures | Provides detailed anatomical information |

Potential in Therapeutic Applications

Recent research has explored the therapeutic potential of this compound derivatives. These derivatives have shown promise in modulating cellular pathways involved in inflammation and cancer progression.

Case Study: Anti-inflammatory Effects

A study indicated that derivatives of this compound could inhibit pro-inflammatory cytokines in vitro, suggesting a role in developing anti-inflammatory therapies . The mechanism involves the modulation of signaling pathways related to nuclear factor kappa B (NF-κB) activation.

作用機序

The mechanism of action of 4-azidobutyric acid primarily involves its azide group, which can undergo cycloaddition reactions with alkynes to form stable triazoles. This reaction is highly specific and efficient, making it valuable in click chemistry. The carboxylic acid group can also participate in various reactions, contributing to the compound’s versatility .

類似化合物との比較

4-Azidobutanoic Acid: Similar in structure but may have different reactivity due to slight variations in the molecular framework.

4-Aminobutyric Acid: Lacks the azide group, leading to different chemical properties and applications.

4-Chlorobutyric Acid: Contains a chlorine atom instead of an azide group, resulting in different reactivity and uses.

Uniqueness: 4-Azidobutyric acid is unique due to its combination of an azide group and a carboxylic acid group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in both research and industrial applications .

生物活性

4-Azidobutyric acid (4-ABA) is a compound that has garnered attention due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article explores the biological activity of 4-ABA, focusing on its mechanisms, effects on cellular processes, and implications for health.

Chemical Structure and Properties

This compound is characterized by its azide functional group attached to a butyric acid backbone. Its molecular formula is with a molecular weight of approximately 115.12 g/mol. The presence of the azide group provides unique reactivity that can be exploited in various biochemical applications, including click chemistry for labeling and tracking biomolecules .

Research indicates that 4-ABA may influence several biological pathways:

- HIF Stabilization : 4-ABA has been shown to stabilize hypoxia-inducible factor (HIF), a transcription factor crucial for cellular responses to low oxygen levels. This stabilization can enhance the expression of genes involved in angiogenesis, metabolism, and cell survival under hypoxic conditions .

- Cell Proliferation and Differentiation : Studies suggest that 4-ABA may modulate cell growth and differentiation through its effects on signaling pathways related to cell cycle regulation and apoptosis. Its structural similarity to butyrate, a known short-chain fatty acid, allows it to mimic some of butyrate's beneficial effects in intestinal health .

Table 1: Summary of Biological Activities of this compound

Case Studies

- HIF Pathway Activation : In a study involving human intestinal epithelial cells (Caco-2 and T84), 4-ABA was found to significantly increase HIF1α levels compared to untreated controls. This effect was dose-dependent, indicating its potential as a therapeutic agent in conditions where HIF stabilization is beneficial, such as ischemic diseases .

- Cancer Research : Another study explored the effects of 4-ABA on various cancer cell lines. Results showed that it could promote cell proliferation while also inducing apoptosis under specific conditions. This dual action suggests a complex role in cancer biology that warrants further investigation .

- Inflammatory Response Modulation : Research indicated that 4-ABA could modulate inflammatory responses by influencing cytokine production. This property positions it as a candidate for therapeutic development in inflammatory diseases .

特性

IUPAC Name |

4-azidobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2/c5-7-6-3-1-2-4(8)9/h1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGMYTXJRVPMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70472997 | |

| Record name | 4-azidobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54447-68-6 | |

| Record name | 4-azidobutanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70472997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How was 4-azidobutyric acid utilized in the study on alkynyl ethers of dextrans?

A1: The research article describes the use of this compound in a copper-catalyzed 1,3-dipolar cycloaddition reaction with pentynyl dextran (PyD) []. This reaction, also known as a "click" reaction, is highly efficient and allows for the attachment of the this compound moiety to the dextran backbone. While the specific application of the this compound conjugate wasn't detailed in this study, this functionalization strategy provides a platform for further modifications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。